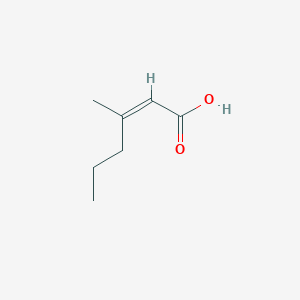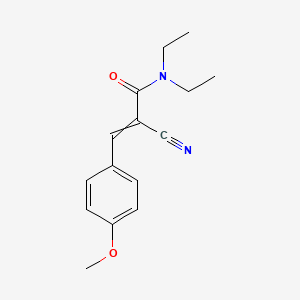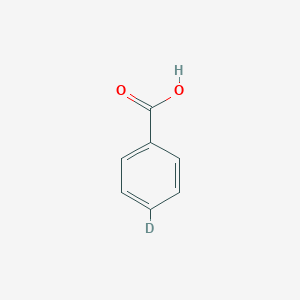
4-Deuteriobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deuteriobenzoic acid is a deuterium-labeled derivative of benzoic acid, where one of the hydrogen atoms on the benzene ring is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deuteriobenzoic acid typically involves the deuteration of benzoic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Deuteriobenzoic acid undergoes various chemical reactions similar to benzoic acid, including:
Oxidation: It can be oxidized to form deuterated derivatives of benzoic acid.
Reduction: Reduction reactions can convert it into deuterated benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include deuterated derivatives of benzoic acid, benzyl alcohol, and various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-Deuteriobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a tool in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is used in the production of deuterium-labeled standards for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of 4-Deuteriobenzoic acid is primarily related to its role as a deuterium-labeled compound. Deuterium, being a stable isotope of hydrogen, exhibits similar chemical properties but with slight differences in bond strength and reaction kinetics. These differences are exploited in various studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds in different environments.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The non-deuterated parent compound, widely used in various applications.
Dithiobenzoic Acid: An organosulfur compound with different chemical properties and applications.
Benzocaine: A derivative of benzoic acid used as a local anesthetic.
Uniqueness: 4-Deuteriobenzoic acid is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds.
Eigenschaften
Molekularformel |
C7H6O2 |
|---|---|
Molekulargewicht |
123.13 g/mol |
IUPAC-Name |
4-deuteriobenzoic acid |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |
InChI-Schlüssel |
WPYMKLBDIGXBTP-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


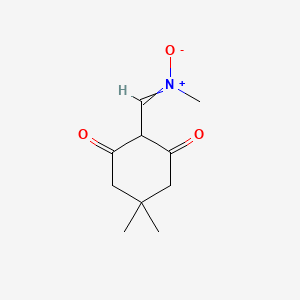
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
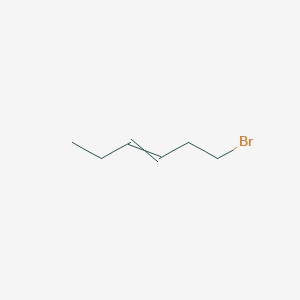
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
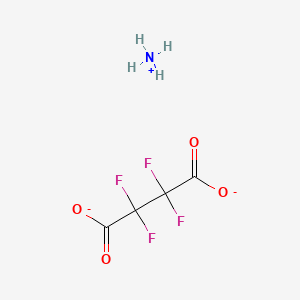
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
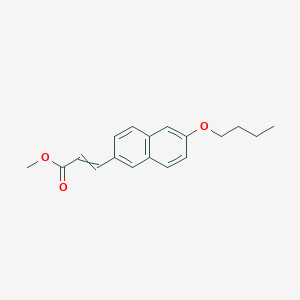
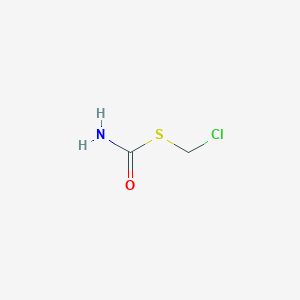
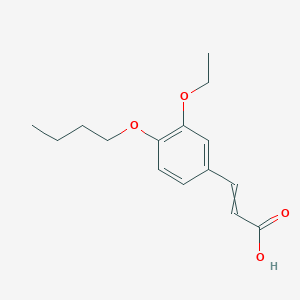
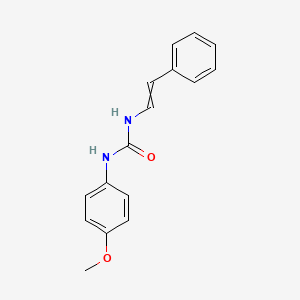
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)
